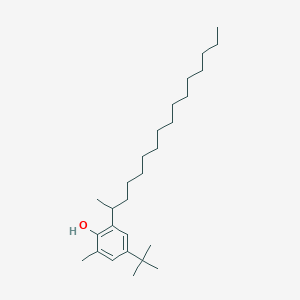
4'-Bromomethyl-2-cyanobiphenyl
Descripción general
Descripción
4’-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate and organic synthetic material used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan . It is also used in the synthesis of other pyrazolines and related derivatives .
Synthesis Analysis
The synthesis of 4’-Bromomethyl-2-cyanobiphenyl involves several steps . The process starts with adding halogenated hydrocarbon solvent, 4’-Methyl-2-cycanobiphenyl, radical initiator, and brominating agent into a reactor . The mixture is then subjected to a bromination reaction at about 5°C . After the reaction, the liquid is filter-pressed and diethyl phosphite is added into the filter liquid to react at about 30°C . The reaction product is then concentrated under reduced pressure at about 50°C, and pure water is pumped in for crystallization . The product is obtained after separation .Molecular Structure Analysis
The molecular formula of 4’-Bromomethyl-2-cyanobiphenyl is C14H10BrN . It has a molecular weight of 272.14 . The linear formula is BrCH2C6H4C6H4CN .Physical And Chemical Properties Analysis
4’-Bromomethyl-2-cyanobiphenyl has a melting point of 125-128°C and a predicted boiling point of 413.2±38.0°C . Its predicted density is 1.43±0.1 g/cm3 . It is insoluble in water but slightly soluble in acetonitrile and chloroform . The compound is a cream powder in form and white to almost white in color .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
4’-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate . It is used in the preparation of various drugs, particularly those of the sartan class .
Synthesis of Azilsartan Ester
This compound plays a crucial role in the synthesis of azilsartan ester , a drug used to treat high blood pressure.
Synthesis of Temisartan
4’-Bromomethyl-2-cyanobiphenyl is also used in the synthesis of temisartan , another medication used for the treatment of hypertension.
Synthesis of Pyrazolines and Related Derivatives
This compound is used in the synthesis of other pyrazolines and related derivatives . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Protein-Binding Studies
4’-Bromomethyl-2-cyanobiphenyl is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . These studies are crucial for understanding the interaction between drugs and their target proteins, which can help in the design of more effective drugs.
Organic Synthetic Material
Apart from its use in pharmaceuticals, 4’-Bromomethyl-2-cyanobiphenyl is also used as an organic synthetic material . This means it can be used in the synthesis of a wide variety of organic compounds.
Mecanismo De Acción
Target of Action
4’-Bromomethyl-2-cyanobiphenyl, also known as 2-[4-(bromomethyl)phenyl]benzonitrile, is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . This suggests that the primary targets of this compound are angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance in the body.
Pharmacokinetics
The compound’s physical properties, such as its melting point (125-128 °c) and insolubility in water , may influence its bioavailability and pharmacokinetic behavior.
Safety and Hazards
4’-Bromomethyl-2-cyanobiphenyl is classified as very toxic to aquatic life with long-lasting effects . It is suspected of causing genetic defects and may cause respiratory irritation . It is toxic if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363559 | |
| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromomethyl-2-cyanobiphenyl | |
CAS RN |
114772-54-2 | |
| Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Bromomethylphenyl-4')-2 benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Q & A
Q1: What are the common applications of 4'-Bromomethyl-2-cyanobiphenyl?
A: 4'-Bromomethyl-2-cyanobiphenyl serves as a crucial building block in the pharmaceutical industry, primarily in the synthesis of sartan drugs. These drugs, including Losartan, Valsartan, and Irbesartan, act as angiotensin II receptor antagonists, effectively treating hypertension [, , , ].
Q2: What are some of the challenges associated with the synthesis of 4'-Bromomethyl-2-cyanobiphenyl?
A: One of the main challenges in BCB synthesis is the generation of dimeric impurities during the process. These impurities can negatively impact the purity and yield of the final drug product []. Another challenge is the production of hydrogen bromide as a byproduct during bromination. Hydrogen bromide can inhibit the reaction and cause coloration of the product. To overcome this, researchers have explored the use of oxidants like bromate or chlorate, which can react with hydrogen bromide and prevent these issues [, ].
Q3: How does the solubility of 4'-Bromomethyl-2-cyanobiphenyl vary in different solvents?
A: The solubility of 4'-Bromomethyl-2-cyanobiphenyl has been studied in various solvent mixtures. Research indicates that its solubility is influenced by factors like temperature and the specific composition of the solvent mixture. For instance, studies have investigated its solubility in acetone combined with alcohols like ethanol, n-propanol, and n-butanol [].
Q4: What analytical techniques are employed for the characterization and quantification of 4'-Bromomethyl-2-cyanobiphenyl?
A4: Several analytical methods are utilized for the analysis of 4'-Bromomethyl-2-cyanobiphenyl. These include:
Q5: What are the potential genotoxic impurities associated with 4'-Bromomethyl-2-cyanobiphenyl and how are they controlled?
A: 4'-Bromomethyl-2-cyanobiphenyl itself, along with its dibromo derivative (4'(dibromomethyl)[1,1'-biphenyl]-2-carbonitrile), are considered potential genotoxic impurities. These impurities are carefully monitored in drugs like Telmisartan and Irbesartan using highly sensitive methods like LC-MS/MS and UPLC. Regulatory guidelines, such as the Threshold of Toxicological Concern (TTC), help establish acceptable limits for these impurities in drug substances [, ].
Q6: What alternative synthetic routes are being explored for 4'-Bromomethyl-2-cyanobiphenyl?
A: Researchers are actively investigating more efficient and sustainable methods for BCB synthesis. One promising approach involves a light-induced process that allows for multigram-scale production []. This method offers potential advantages in terms of reduced reaction time, energy consumption, and environmental impact.
Q7: How does the structure of 4'-Bromomethyl-2-cyanobiphenyl relate to its reactivity in sartan drug synthesis?
A: The bromomethyl group (-CH2Br) in BCB's structure plays a crucial role in its reactivity. This group acts as a good leaving group, facilitating nucleophilic substitution reactions. In sartan synthesis, this reactivity is harnessed to attach the biphenyl moiety of BCB to various heterocyclic structures, forming the core structure of these pharmaceuticals [, ].
Q8: What are the environmental concerns related to 4'-Bromomethyl-2-cyanobiphenyl and how are they being addressed?
A: As with many chemical processes, the synthesis and use of BCB raise concerns about potential environmental impacts. These concerns include the use of hazardous reagents and solvents and the generation of chemical waste. To address these issues, researchers are exploring greener synthetic approaches, such as the use of light-induced reactions and the selection of less hazardous solvents [, ]. Additionally, proper waste management strategies are essential to minimize the environmental footprint of BCB production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

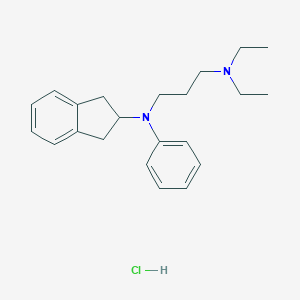

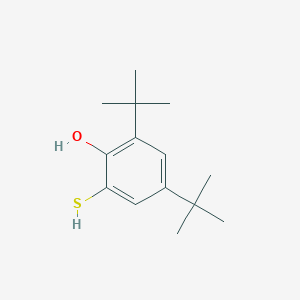

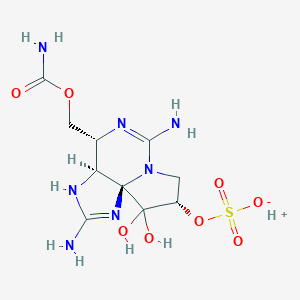

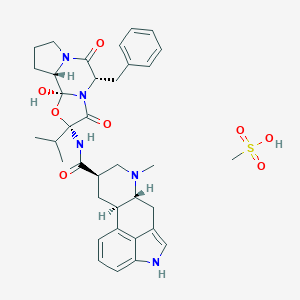
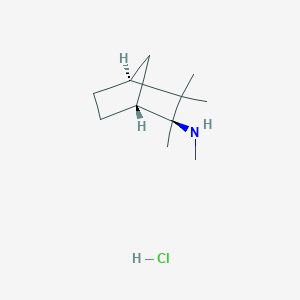

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
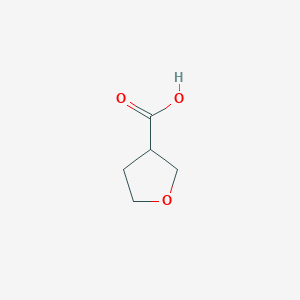

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)
